molecular formula C16H17NO2 B14053081 2-Benzylamino-phenyl-acetic acid methyl ester

2-Benzylamino-phenyl-acetic acid methyl ester

Katalognummer: B14053081
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: VWCPPLFLPJHKKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzylamino-phenyl-acetic acid methyl ester is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol It is a derivative of phenylacetic acid and is characterized by the presence of a benzylamino group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylamino-phenyl-acetic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. One common method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides a convenient and efficient route to the methyl ester . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of reagents such as TMSCl can contribute to the cost-effectiveness of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzylamino-phenyl-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or halides can be used in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzylamino derivatives.

Wissenschaftliche Forschungsanwendungen

2-Benzylamino-phenyl-acetic acid methyl ester has several scientific research applications, including:

    Chemistry: It serves as an intermediate in organic synthesis and can be used to prepare various derivatives for further study.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Benzylamino-phenyl-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The benzylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetic acid methyl ester: Lacks the benzylamino group, making it less versatile in certain reactions.

    Benzylamino-phenylacetic acid: The free acid form, which may have different solubility and reactivity properties.

    Benzylamino-benzoic acid methyl ester: Similar structure but with a benzoic acid core, leading to different chemical behavior.

Uniqueness

2-Benzylamino-phenyl-acetic acid methyl ester is unique due to the presence of both the benzylamino and ester functional groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Eigenschaften

Molekularformel

C16H17NO2

Molekulargewicht

255.31 g/mol

IUPAC-Name

methyl 2-[2-(benzylamino)phenyl]acetate

InChI

InChI=1S/C16H17NO2/c1-19-16(18)11-14-9-5-6-10-15(14)17-12-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3

InChI-Schlüssel

VWCPPLFLPJHKKW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=CC=CC=C1NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.